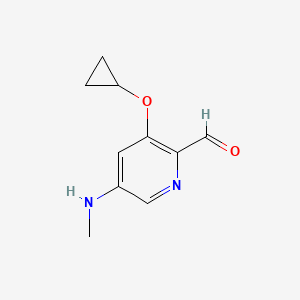
3-Cyclopropoxy-5-(methylamino)picolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-5-(methylamino)picolinaldehyde is an organic compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol . It is a derivative of picolinaldehyde, featuring a cyclopropoxy group at the 3-position and a methylamino group at the 5-position. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of cyclopropyl bromide and methylamine in the presence of a base to achieve the desired substitutions . The reaction conditions often include solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 3-Cyclopropoxy-5-(methylamino)picolinaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-(methylamino)picolinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropoxy and methylamino groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of bases or acids.
Major Products Formed
Oxidation: 3-Cyclopropoxy-5-(methylamino)picolinic acid.
Reduction: 3-Cyclopropoxy-5-(methylamino)picolinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclopropoxy-5-(methylamino)picolinaldehyde has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-(methylamino)picolinaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The cyclopropoxy and methylamino groups may enhance the compound’s binding affinity and specificity for certain biological targets, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-5-(dimethylamino)picolinaldehyde: Similar structure but with a dimethylamino group instead of a methylamino group.
5-Cyclopropoxy-3-(methylamino)picolinaldehyde: Similar structure but with the positions of the cyclopropoxy and methylamino groups swapped.
Uniqueness
3-Cyclopropoxy-5-(methylamino)picolinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyclopropoxy and methylamino groups on the picolinaldehyde scaffold allows for unique reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-(methylamino)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H12N2O2/c1-11-7-4-10(14-8-2-3-8)9(6-13)12-5-7/h4-6,8,11H,2-3H2,1H3 |
InChI Key |
DSZZDCYTQCBDEB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(N=C1)C=O)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















